Boc-D-glutamic acid gamma-allyl ester
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Overview
Description
Boc-D-glutamic acid gamma-allyl ester is a derivative of glutamic acid, an important amino acid. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and an allyl ester group. It is primarily used in research settings, particularly in the synthesis of peptides and other complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-glutamic acid gamma-allyl ester typically involves the protection of the amino group of D-glutamic acid with a Boc group, followed by esterification of the gamma-carboxyl group with allyl alcohol. A common method involves the use of triphenylphosphine and diisopropylazodicarboxylate (DIAD) in anhydrous tetrahydrofuran (THF) as reagents .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reagents and conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Boc-D-glutamic acid gamma-allyl ester undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc group can be removed under acidic conditions, and the allyl ester can be hydrolyzed to yield the free acid.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction.
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection and palladium catalysts for allyl ester hydrolysis.
Major Products
Epoxides: and from oxidation.
Alcohols: from reduction.
Free acids: from substitution reactions.
Scientific Research Applications
Boc-D-glutamic acid gamma-allyl ester is widely used in scientific research, particularly in:
Chemistry: As a building block in the synthesis of peptides and other complex molecules.
Biology: In the study of protein-protein interactions and enzyme mechanisms.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Boc-D-glutamic acid gamma-allyl ester involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The allyl ester group can be selectively removed under mild conditions, allowing for the stepwise synthesis of complex molecules. This compound is particularly useful in the synthesis of peptides, where precise control over the sequence and structure is required .
Comparison with Similar Compounds
Similar Compounds
- Boc-L-glutamic acid gamma-allyl ester
- Boc-D-glutamic acid gamma-benzyl ester
- Boc-L-glutamic acid gamma-benzyl ester
Uniqueness
Boc-D-glutamic acid gamma-allyl ester is unique due to its specific stereochemistry (D-isomer) and the presence of an allyl ester group, which provides distinct reactivity compared to benzyl esters. The allyl group can undergo unique reactions such as selective deprotection using palladium catalysts, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-prop-2-enoxypentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO6/c1-5-8-19-10(15)7-6-9(11(16)17)14-12(18)20-13(2,3)4/h5,9H,1,6-8H2,2-4H3,(H,14,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZYUMCXQWYCAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OCC=C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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